molecular formula C16H18N4OS B6994256 N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide

Cat. No.: B6994256
M. Wt: 314.4 g/mol
InChI Key: OFWUDEHRXPJNNS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features a benzothiazole ring and a pyrazole ring

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-16(2,15-19-12-5-3-4-6-13(12)22-15)20-14(21)8-7-11-9-17-18-10-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUDEHRXPJNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2S1)NC(=O)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole and 4-pyrazolecarboxylic acid.

    Step 1 Formation of Intermediate: The first step involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent to form an intermediate compound.

    Step 2 Coupling Reaction: The intermediate is then coupled with 4-pyrazolecarboxylic acid under suitable conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 3 Final Product Formation: The final step involves the amidation reaction to form N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide. This can be achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the benzothiazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives at the benzothiazole ring.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-(1H-pyrazol-4-yl)propanamide
  • N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-imidazol-4-yl)propanamide
  • N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-3-yl)propanamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-3-(1H-pyrazol-4-yl)propanamide is unique due to the specific arrangement of the benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

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